An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a methyl group on a benzene (B151609) ring, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of the chemical and physical properties of 5-Methyl-2-nitrobenzoic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in synthetic chemistry.
Chemical and Physical Properties
5-Methyl-2-nitrobenzoic acid is typically a crystalline solid, appearing as off-white or very light yellow crystals.[1] The presence of the electron-withdrawing nitro group influences the acidity of the carboxylic acid and the overall reactivity of the aromatic ring.
Table 1: Physicochemical Properties of 5-Methyl-2-nitrobenzoic acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Melting Point | 134-136 °C | |
| Appearance | Crystals or very light yellow solid | [1] |
| Solubility | Insoluble in water | [1] |
| CAS Number | 3113-72-2 | [1] |
Experimental Protocols
Synthesis of 5-Methyl-2-nitrobenzoic Acid
A common and environmentally friendly method for the synthesis of 5-Methyl-2-nitrobenzoic acid involves the nitration of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640).[2][3] This is followed by the hydrolysis of the resulting ester.
Experimental Protocol: Synthesis via Nitration and Hydrolysis
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Nitration of Methyl 3-methylbenzoate:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of methyl 3-methylbenzoate in acetic anhydride to 0-5 °C in an ice bath.
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Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic and should be controlled to prevent side reactions.
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After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the completion of the nitration.
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Pour the reaction mixture into ice-water to precipitate the crude methyl 5-methyl-2-nitrobenzoate.
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Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.
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Hydrolysis of Methyl 5-methyl-2-nitrobenzoate:
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Reflux the crude methyl 5-methyl-2-nitrobenzoate with an aqueous solution of sodium hydroxide (B78521) for 2-3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the ester is completely consumed.
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Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of 5-Methyl-2-nitrobenzoic acid.
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Filter the precipitate, wash thoroughly with cold water, and dry to obtain the crude product.
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Purification: Recrystallization
The crude 5-Methyl-2-nitrobenzoic acid can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Experimental Protocol: Recrystallization
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Dissolve the crude 5-Methyl-2-nitrobenzoic acid in a minimum amount of hot ethanol.
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot-filter the solution to remove the charcoal and any insoluble impurities.
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Slowly add hot water to the filtrate until a slight turbidity persists.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Spectroscopic Analysis
The structure and purity of 5-Methyl-2-nitrobenzoic acid are confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for 5-Methyl-2-nitrobenzoic Acid
| Technique | Key Peaks / Signals |
| ¹H NMR | Signals corresponding to aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group. |
Logical and Experimental Workflow Visualizations
Logical Relationship: Synthetic Pathway to 5-Methyl-2-nitrobenzoic Acid
The following diagram illustrates the two-step synthesis of 5-Methyl-2-nitrobenzoic acid from 3-methylbenzoic acid.
Caption: Synthetic pathway for 5-Methyl-2-nitrobenzoic acid.
Experimental Workflow: Synthesis of a 2-Substituted Benzoxazole Derivative
5-Methyl-2-nitrobenzoic acid is a precursor for the synthesis of various bioactive molecules. One such application is in the preparation of 2-substituted benzoxazoles, which are known to exhibit a range of biological activities. The following workflow outlines the synthesis of a 2-(5-methyl-2-nitrophenyl)benzoxazole derivative.
